molecular formula C11H10BrNO2 B2534883 3-(6-bromo-1H-indol-1-yl)propanoic acid CAS No. 951626-39-4

3-(6-bromo-1H-indol-1-yl)propanoic acid

Katalognummer: B2534883
CAS-Nummer: 951626-39-4
Molekulargewicht: 268.11
InChI-Schlüssel: NVTYUOXPAYRYJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-bromo-1H-indol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(6-bromoindol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTYUOXPAYRYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(6-Bromo-1H-indol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the synthesis of 3-(6-bromo-1H-indol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the targeted brominated propanoic acid derivative serves as a key intermediate for further molecular elaboration.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of synthetic strategies, mechanistic insights, and a robust experimental protocol.

Introduction: The Significance of N-Alkylated Indole Propanoic Acids

Indole-3-propionic acid and its derivatives are known for a range of biological activities, including anti-inflammatory and analgesic properties.[2] The N-alkylation of the indole core allows for the introduction of diverse functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The presence of a bromine atom at the 6-position of the indole ring offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the creation of complex molecular architectures.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through two primary and logical synthetic routes:

  • Direct N-Alkylation via Nucleophilic Substitution: This is arguably the most direct approach, involving the deprotonation of 6-bromoindole to form the corresponding indolide anion, which then acts as a nucleophile to displace a leaving group on a three-carbon electrophile.

  • Michael Addition: This strategy involves the conjugate addition of 6-bromoindole to an acrylic acid derivative. This reaction is a powerful tool for forming carbon-nitrogen bonds.

Strategy 1: Direct N-Alkylation

The N-alkylation of indoles is a well-established transformation. The indole N-H proton is weakly acidic and requires a strong base for complete deprotonation to the more nucleophilic indolide anion. This anion can then react with a suitable alkylating agent.

Mechanism: The reaction proceeds in two key steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic proton from the nitrogen of 6-bromoindole, forming the sodium salt of 6-bromoindole (the indolide) and hydrogen gas.

  • Nucleophilic Substitution: The highly nucleophilic indolide anion then attacks the electrophilic carbon of an alkylating agent, such as ethyl 3-bromopropanoate, in an SN2 reaction, displacing the bromide leaving group and forming the N-alkylated indole ester.

  • Hydrolysis: The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.

Causality of Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the indole nitrogen without competing in the subsequent substitution reaction.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the indole and the indolide salt, and to facilitate the SN2 reaction.

  • Alkylating Agent: Ethyl 3-bromopropanoate is a suitable electrophile. The ester group is generally unreactive under the basic conditions of the alkylation and can be readily hydrolyzed in a subsequent step.

Strategy 2: Michael Addition

The aza-Michael addition offers an alternative route where the indole nitrogen acts as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound like ethyl acrylate.

Mechanism: The reaction can be catalyzed by a base, which deprotonates the indole, or can sometimes proceed under thermal conditions. The indolide anion adds to the β-carbon of the acrylate, and the resulting enolate is protonated to give the N-alkylated product. Subsequent hydrolysis of the ester yields the desired acid.

While viable, this method can sometimes be less regioselective than direct alkylation, and the reaction conditions may require careful optimization to avoid polymerization of the acrylate.

Recommended Synthetic Protocol: Direct N-Alkylation

Based on its reliability and predictability, the direct N-alkylation route is recommended. The following is a detailed, step-by-step protocol for the synthesis of this compound.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis cluster_purification Work-up & Purification Start 6-Bromoindole Intermediate Ethyl 3-(6-bromo-1H-indol-1-yl)propanoate Start->Intermediate 1. Deprotonation 2. Nucleophilic Attack Reagents1 NaH, DMF Reagents1->Start AlkylatingAgent Ethyl 3-bromopropanoate AlkylatingAgent->Start FinalProduct This compound Intermediate->FinalProduct Workup Aqueous Work-up Extraction Reagents2 NaOH, EtOH/H₂O Reagents2->Intermediate Acidification HCl (aq) Acidification->FinalProduct Protonation Purification Crystallization / Chromatography

Sources

A Technical Guide to the Synthesis, Exploration, and Therapeutic Potential of 3-(6-bromo-1H-indol-1-yl)propanoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet underexplored, class of indole derivatives: 3-(6-bromo-1H-indol-1-yl)propanoic acids. We will delve into a proposed synthetic strategy, hypothesize potential biological activities based on established structure-activity relationships of related compounds, and outline key experimental protocols for their evaluation. This document serves as a roadmap for researchers aiming to investigate this promising chemical space for novel therapeutic agents.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of modern drug discovery, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[2][4][5] The versatility of the indole scaffold lies in its ability to mimic peptide structures and interact with a variety of biological targets.[2] The propanoic acid moiety, when attached to the indole nitrogen, introduces a key pharmacophore that can influence solubility, metabolic stability, and receptor binding. Furthermore, the strategic placement of a bromine atom at the 6-position can significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and target specificity.

This guide focuses on the N-1 substituted propanoic acid derivatives of 6-bromoindole, a structural motif that remains largely unexplored. By combining the known biological relevance of indole-3-propanoic acid (a gut microbiota metabolite with neuroprotective and anti-inflammatory effects) with the unique properties imparted by N-1 substitution and C-6 bromination, we can hypothesize a rich field for therapeutic discovery.[6][7][8]

Proposed Synthetic Pathways

A plausible and efficient synthesis of the core scaffold, 3-(6-bromo-1H-indol-1-yl)propanoic acid, and its analogs can be envisioned through a multi-step process starting from commercially available 6-bromoindole. The following workflow outlines a logical synthetic approach.

Synthesis of the Core Scaffold

A key step in the synthesis is the N-alkylation of the indole ring. A common method for this transformation is the reaction of the indole with a suitable alkylating agent in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • Materials: 6-bromoindole, ethyl 3-bromopropanoate, sodium hydride (NaH) or potassium carbonate (K2CO3), and a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

  • Step 1: N-Alkylation.

    • To a solution of 6-bromoindole in DMF, add NaH (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation of the indole nitrogen.

    • Add ethyl 3-bromopropanoate (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Hydrolysis.

    • Dissolve the resulting ester in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the desired carboxylic acid with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow A 6-Bromoindole B N-Alkylation (Ethyl 3-bromopropanoate, NaH, DMF) A->B Step 1 C Ethyl 3-(6-bromo-1H-indol-1-yl)propanoate B->C D Hydrolysis (LiOH, THF/H2O) C->D Step 2 E This compound D->E

Caption: Proposed two-step synthesis of the core scaffold.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known pharmacology of structurally related indolepropanoic acids and bromoindoles, we can postulate several potential biological activities for this compound derivatives.

Potential as Modulators of Nuclear Receptors

Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, is a known ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[6][8][9] Activation of these receptors is associated with anti-inflammatory and gut barrier-protective effects. The introduction of a bromine atom at the C-6 position and the propanoic acid at the N-1 position could modulate the affinity and efficacy of these compounds for AhR and PXR.

G-Protein Coupled Receptor (GPCR) Agonism/Antagonism

Derivatives of 2-carboxy-1H-indole-3-propionic acid have been identified as potent agonists of GPR17, a receptor involved in myelin repair.[10] This suggests that the indolepropanoic acid scaffold can be tailored to target specific GPCRs. The 6-bromo-1-yl-propanoic acid core could be a starting point for developing ligands for other GPCRs, such as cannabinoid receptors, where indole-based compounds have shown activity.[11]

Enzyme Inhibition

Indole-based structures are known to inhibit various enzymes. For instance, certain 3-(1-Aryl-1H-indol-5-yl)propanoic acids are potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes.[12] The unique electronic and steric properties of the 6-bromo-1-yl-propanoic acid scaffold could lead to the discovery of novel enzyme inhibitors.

Antimicrobial and Anticancer Activity

The indole nucleus is a common feature in many antimicrobial and anticancer agents.[2][4] The lipophilicity conferred by the bromine atom may enhance cell membrane permeability, potentially leading to improved antimicrobial or cytotoxic effects.

Diagram of Potential Biological Targets

Potential Biological Targets Core This compound Derivatives AhR AhR Core->AhR Modulation PXR PXR Core->PXR Modulation GPCRs GPCRs (e.g., GPR17, CB1) Core->GPCRs Agonism/Antagonism Enzymes Enzymes (e.g., cPLA2α) Core->Enzymes Inhibition Microbes Antimicrobial Targets Core->Microbes Activity Cancer Anticancer Pathways Core->Cancer Activity

Caption: Hypothesized biological targets for the compound class.

Structure-Activity Relationship (SAR) Studies: A Forward Look

To explore the therapeutic potential of this scaffold, a systematic SAR study is crucial. The following table outlines key positions for modification and the potential impact on biological activity.

Position of ModificationExample SubstituentsRationale for ModificationPotential Impact on Activity
Indole C-2 Methyl, Phenyl, Carboxylic AcidExplore steric and electronic effects near the indole nitrogen.Altered receptor binding and selectivity.
Indole C-3 Alkyl chains, Aryl groupsInvestigate the importance of substitution at this position, which is crucial for the activity of many indole derivatives.Modulation of potency and target engagement.
Indole C-5 or C-7 Halogens, Methoxy, NitroFine-tune electronic properties and lipophilicity.Enhanced potency and pharmacokinetic properties.
Propanoic Acid Chain α- or β-methylation, cyclizationIntroduce conformational rigidity and explore the optimal distance and orientation of the carboxylic acid.Improved metabolic stability and receptor affinity.
Carboxylic Acid Esterification, Amidation, Bioisosteric replacement (e.g., tetrazole)Modify prodrug potential, solubility, and hydrogen bonding interactions.Enhanced cell permeability and oral bioavailability.

Key Experimental Workflows for Biological Evaluation

A tiered approach to biological screening is recommended to efficiently identify promising lead compounds.

Primary Screening: Target-Based Assays

Based on the hypothesized mechanisms of action, initial screening should focus on a panel of in vitro assays.

Protocol: AhR/PXR Reporter Gene Assay

  • Cell Line: Use a human cell line (e.g., HepG2 or LS180) stably transfected with a reporter plasmid containing AhR or PXR response elements upstream of a luciferase gene.

  • Treatment: Seed the cells in a 96-well plate and treat with a concentration range of the test compounds. Include a known agonist as a positive control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 values for active compounds.

Secondary Screening: Cell-Based and Phenotypic Assays

Compounds showing activity in primary screens should be advanced to more complex cell-based assays to assess their functional effects.

Protocol: Anti-inflammatory Assay (LPS-stimulated Macrophages)

  • Cell Line: Use a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Pre-treatment: Pre-treat the cells with the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

  • Data Analysis: Determine the IC50 values for the inhibition of cytokine production.

Diagram of the Biological Evaluation Workflow

Biological Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Library of This compound Derivatives B Primary Screening (Target-Based Assays) - AhR/PXR Reporter Assays - GPCR Binding/Functional Assays - Enzyme Inhibition Assays A->B C Secondary Screening (Cell-Based/Phenotypic Assays) - Anti-inflammatory Assays - Antimicrobial MIC/MBC Assays - Anticancer Cytotoxicity Assays B->C Active Compounds D Lead Compound Identification C->D Confirmed Hits E Pharmacokinetic Studies (ADME/Tox) D->E F Efficacy Studies in Animal Models of Disease E->F

Caption: A tiered workflow for the biological evaluation of novel compounds.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This guide has provided a theoretical framework for the synthesis, biological evaluation, and structure-activity relationship studies of this compound class. By leveraging the known pharmacology of related indole derivatives and employing a systematic approach to discovery, researchers can unlock the full therapeutic potential of these intriguing molecules.

References

  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. (2022). MDPI. [Link]

  • 3-Indolepropionic acid. Wikipedia. [Link]

  • Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. (2025). ResearchGate. [Link]

  • Indole-3-propionic acid - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet. (2021). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019). ResearchGate. [Link]

  • Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. (2015). RSC Publishing. [Link]

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. (2024). MDPI. [Link]

  • Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. (2014). PubMed. [Link]

  • Synthesis and in-vitro biological activity some novel 3-indole propionic acid derivatives. Allied Academies. [Link]

  • Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2013). PubMed Central. [Link]

  • Biological Activity of Natural and Synthetic Compounds. (2022). PubMed Central. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]

  • Synthesis of new derivative of 2-[2-(1H-indol-1-yl)ethyl]-6-phenyl-4,5- dihydropyridazin-3(2H)-one. (2011). Ovidius University Annals of Chemistry. [https://www.semanticscholar.org/paper/Synthesis-of-new-derivative-of-2-%5B2-(1H-indol-1-Asif-Singh/0440ed33088b9487c95e1c45053748239e3d964f]([Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). MDPI. [Link]

  • Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. (2010). RSC Publishing. [Link]

  • Structure-Activity Relationship Study of (E)-3-(6-Fluoro-1 H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. (2024). PubMed. [Link]

Sources

Technical Monograph: 3-(6-Bromo-1H-indol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number for 3-(6-bromo-1H-indol-1-yl)propanoic acid Content Type: In-depth Technical Guide

Executive Summary & Identity

This compound is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting prostaglandin receptors (specifically CRTH2) and various kinase pathways. As an N-substituted indole derivative, it serves as a critical scaffold for introducing the indole moiety into larger molecular architectures without compromising the reactivity of the C3 position, which remains available for further functionalization (e.g., formylation or Friedel-Crafts acylation).

Chemical Identity Matrix
ParameterData
CAS Number 951626-39-4
MDL Number MFCD09852689
IUPAC Name This compound
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
SMILES OC(=O)CCN1C=CC2=C1C=C(Br)C=C2
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Synthesis & Manufacturing Protocol

The synthesis of 951626-39-4 relies on the regioselective N-alkylation of 6-bromoindole via a Michael addition mechanism. Unlike acid-catalyzed routes that favor C3-alkylation, this protocol utilizes a base-catalyzed environment to ensure exclusive functionalization at the N1 position.

Reaction Scheme

The workflow proceeds in two stages:

  • Michael Addition: Reaction of 6-bromoindole with an acrylate ester (Methyl or Ethyl Acrylate).

  • Saponification: Hydrolysis of the ester to the free acid.

Step-by-Step Methodology
Stage 1: Formation of the Ester Intermediate
  • Reagents: 6-Bromoindole (1.0 equiv), Methyl Acrylate (1.5 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or Triton B (catalytic).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Protocol:

    • Dissolve 6-bromoindole in anhydrous MeCN under a nitrogen atmosphere.

    • Add the catalytic base (DBU).

    • Add methyl acrylate dropwise to control the exotherm.

    • Heat the mixture to 50–60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the indole.

    • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 0.1 M HCl (to remove DBU), water, and brine. Dry over Na₂SO₄ and concentrate.

    • Validation: ¹H NMR should show the disappearance of the N-H signal (~11 ppm) and appearance of triplet signals for the propanoate chain (~4.4 ppm for N-CH₂).

Stage 2: Hydrolysis to Final Acid
  • Reagents: Ester intermediate, LiOH or NaOH (2.0 equiv).

  • Solvent: THF:Water (3:1).

  • Protocol:

    • Dissolve the crude ester in THF/Water.

    • Add LiOH and stir at ambient temperature for 2–4 hours.

    • Workup: Acidify the reaction mixture to pH ~3 using 1 M HCl. The product often precipitates as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Process Visualization

SynthesisPath Start 6-Bromoindole (Precursor) Step1 Michael Addition (Methyl Acrylate + Base) Start->Step1 Activation Inter Intermediate: Methyl 3-(6-bromoindol-1-yl)propanoate Step1->Inter N-Alkylation Step2 Saponification (LiOH/THF/H2O) Inter->Step2 Hydrolysis Final Final Product: This compound (CAS 951626-39-4) Step2->Final Acidification

Caption: Regioselective synthesis pathway via base-catalyzed Michael addition.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. The key differentiator is the N-substitution pattern versus C3-substitution.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • δ 12.1 ppm: Broad singlet (COOH) – confirms free acid.

    • δ 7.6–7.8 ppm: Indole C4/C7 protons (aromatic region).

    • δ 7.3 ppm (d): C2-H proton. Note: If alkylation occurred at C3, this signal would shift or disappear.

    • δ 6.4 ppm (d): C3-H proton. Crucial: The presence of the C3 proton confirms N-alkylation (N1) rather than C-alkylation.

    • δ 4.45 ppm (t): N-CH₂ protons.

    • δ 2.75 ppm (t): CH₂-COOH protons.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Negative or Positive mode).

  • Pattern:

    • [M+H]⁺: 268.0 / 270.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

    • Fragmentation: Loss of the propanoic acid chain (M-73) may be observed in high-energy collisions.

Applications in Drug Discovery

The this compound scaffold is a versatile intermediate in medicinal chemistry.

CRTH2 Antagonists

This compound is a structural analog of the Ramatroban class of drugs. The propanoic acid side chain mimics the carboxylate recognition motif required for binding to the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), a target for asthma and allergic rhinitis treatments.

Kinase Inhibitor Scaffolds

The 6-bromo substituent provides a "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to elaborate the core into complex bi-aryl systems found in inhibitors of kinases such as JAK or VEGFR.

Auxin Analogs

While primarily synthetic, N-substituted indole acids are structurally related to Indole-3-acetic acid (IAA). 6-bromo derivatives are often investigated for their ability to modulate auxin signaling pathways in agricultural biotech research, offering resistance to metabolic degradation.

Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (indole derivatives can darken upon oxidation).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.

References

  • National Institutes of Health (NIH). (2017). Co(III)-Catalyzed C–H Activation: A Site-Selective Conjugate Addition of Maleimide to Indole. (Discusses N-alkylation vs C-alkylation selectivity). Retrieved from [Link]

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 3-(6-bromo-1H-indol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a comprehensive strategy for the identification and validation of therapeutic targets for the novel compound, 3-(6-bromo-1H-indol-1-yl)propanoic acid. The molecular architecture of this compound, which combines a 6-bromoindole core with an N-linked propanoic acid side chain, suggests a rich and diverse pharmacological potential. The 6-bromoindole scaffold is prevalent in marine natural products and synthetic derivatives exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Concurrently, the structurally related indole-3-propionic acid (IPA) is a well-characterized gut microbial metabolite of tryptophan with significant neuroprotective and immunomodulatory functions, primarily mediated through the activation of the pregnane X receptor (PXR) and aryl hydrocarbon receptor (AhR).[3][4]

This guide provides a logical, multi-pronged approach to systematically investigate these potential activities. We present detailed, field-proven protocols for a suite of in vitro and in silico experiments designed to probe the compound's effects on inflammation, cancer cell proliferation, nuclear receptor signaling, and neuronal viability. The proposed workflow is designed to be self-validating, with each experimental stage providing the causal justification for subsequent steps, thereby ensuring scientific integrity and a robust evaluation of the therapeutic potential of this compound.

PART 1: Introduction & Scientific Rationale

The process of drug discovery is fundamentally reliant on the identification of novel chemical scaffolds that can modulate biological pathways with high efficacy and specificity. The compound this compound presents a compelling case for investigation, as it is a synthetic amalgamation of two moieties with established and distinct biological activities.

1.1 The 6-Bromoindole Scaffold: A Privileged Structure

The indole ring is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[2] The introduction of a bromine atom, particularly at the 6-position, has been shown to significantly enhance the biological properties of the indole nucleus.[5]

  • Anti-inflammatory and Immunomodulatory Effects: Bromoindole alkaloids isolated from marine sponges such as Geodia barretti have demonstrated significant anti-inflammatory activity. These compounds can modulate the secretion of key cytokines, such as reducing Interleukin-12 (IL-12p40) and increasing Interleukin-10 (IL-10) from dendritic cells, thereby skewing T-cell differentiation away from a pro-inflammatory Th1 phenotype.[6][7]

  • Anticancer Potential: Various synthetic bromoindole derivatives have been evaluated for their antiproliferative and anti-migratory effects. Studies have shown moderate to potent cytotoxic activity against breast cancer cell lines, including MCF-7 and MDA-MB-231.[8]

  • Antimicrobial Activity: The 6-bromoindole framework is also associated with antimicrobial and antifungal properties, suggesting its potential in combating infectious diseases.[5][9]

1.2 The Indole-Propanoic Acid Moiety: A Gut-Brain Axis Modulator

Indole-3-propionic acid (IPA) is a metabolite produced exclusively by gut microbiota from dietary tryptophan.[10] Its presence in systemic circulation links microbial activity directly to host physiology, with profound implications for health and disease.

  • Nuclear Receptor Activation: IPA is a known ligand and activator of the pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AhR).[3][4] These nuclear receptors are critical regulators of xenobiotic metabolism, intestinal barrier integrity, and immune homeostasis.[11][12] Activation of PXR and AhR by IPA has been shown to suppress inflammatory pathways and protect against gut inflammation.[13]

  • Neuroprotection: IPA readily crosses the blood-brain barrier and exerts potent neuroprotective effects. It functions as a powerful free radical scavenger, protecting neurons from oxidative stress-induced damage and reducing lipid peroxidation and DNA damage in the context of ischemic injury.[4][14][15]

1.3 The Core Hypothesis

The unique structure of this compound, which positions a propanoic acid side chain at the N-1 position of a 6-bromoindole ring, leads to our central hypothesis: This compound will act as a multi-target agent, integrating the anti-inflammatory and anticancer properties of the bromoindole core with the nuclear receptor modulating and neuroprotective activities of indole-propanoic acid. This guide provides the experimental framework to systematically test this hypothesis.

PART 2: Primary Therapeutic Hypotheses & Target Identification Strategy

Based on the foundational rationale, we propose four primary therapeutic hypotheses to be investigated. The overall strategy employs a tiered approach, beginning with high-throughput in vitro screening across diverse biological systems, followed by more focused mechanistic studies for any validated "hits."

  • Hypothesis 1: Anti-Inflammatory & Immunomodulatory Activity. The compound will suppress pro-inflammatory signaling pathways. Potential targets include cytokine production (TNF-α, IL-6, IL-12), and key enzymes in the inflammatory cascade like cytosolic phospholipase A2α (cPLA2α).[16][17]

  • Hypothesis 2: Anticancer Activity. The compound will exhibit selective cytotoxicity and anti-proliferative effects against cancer cells, particularly breast cancer subtypes.

  • Hypothesis 3: Modulation of PXR and AhR Nuclear Receptors. The compound will function as an agonist for PXR and/or AhR, mimicking the activity of the gut metabolite IPA.

  • Hypothesis 4: Neuroprotective Activity. The compound will protect neuronal cells from oxidative stress-induced cell death.

The following diagram illustrates the proposed high-level workflow for investigating these hypotheses.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Validation & Target ID cluster_2 Tier 3: Lead Optimization Compound This compound H1 Hypothesis 1: Anti-Inflammatory Compound->H1 H2 Hypothesis 2: Anticancer Compound->H2 H3 Hypothesis 3: Nuclear Receptor Compound->H3 H4 Hypothesis 4: Neuroprotection Compound->H4 M1 Cytokine Profiling cPLA2α Assay H1->M1 M2 Apoptosis & Cell Cycle Analysis Migration Assays H2->M2 M3 qPCR for Target Genes (e.g., CYP3A4) H3->M3 M4 Oxidative Stress & ROS Measurement H4->M4 LO In Vivo Model Testing Structure-Activity Relationship (SAR) Studies M1->LO M2->LO M3->LO M4->LO G Stimulus Inflammatory Stimuli (e.g., Ca²⁺, MAPK) cPLA2a cPLA2α (Inactive) Stimulus->cPLA2a Phosphorylation cPLA2a_active cPLA2α (Active) cPLA2a->cPLA2a_active Membrane Cell Membrane Phospholipids cPLA2a_active->Membrane Hydrolyzes sn-2 AA Arachidonic Acid Membrane->AA Releases COX_LOX COX / LOX Enzymes AA->COX_LOX Prostaglandins Prostaglandins Leukotrienes COX_LOX->Prostaglandins Produces Test_Cmpd 3-(6-bromo-1H-indol-1-yl) propanoic acid Test_Cmpd->cPLA2a_active Potential Inhibition

Caption: cPLA2α signaling pathway and potential inhibition.

3.2 Hypothesis 2: Anticancer Activity

Rationale: Given the established anticancer properties of various indole derivatives, we will assess the compound's activity against human breast cancer cell lines. We will evaluate both cytotoxicity (cell killing) and effects on cell migration, a key process in metastasis. [8][18]

  • Cell Lines: Use at least two human breast cancer cell lines with different phenotypes, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). As a control for selectivity, use a non-cancerous cell line like HEK-293 or MCF-10A.

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 200 µM) for 72 hours.

  • Viability Assessment: After the incubation period, assess cell viability using the MTT assay. Add MTT reagent to each well, incubate for 2-4 hours, then solubilize the formazan crystals with DMSO or a similar solvent.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

ParameterMCF-7MDA-MB-231HEK-293 (Control)
GI₅₀ (µM) Experimental ValueExperimental ValueExperimental Value
Selectivity Index GI₅₀ (HEK-293) / GI₅₀ (MCF-7)GI₅₀ (HEK-293) / GI₅₀ (MDA-MB-231)N/A
Table 1: Example Data Summary for Cytotoxicity Screening.
  • Cell Culture: Grow MDA-MB-231 cells (a highly migratory line) in a 6-well plate until they form a confluent monolayer.

  • Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the monolayer.

  • Wash and Treat: Gently wash the cells with PBS to remove detached cells. Replace the medium with fresh low-serum media containing a sub-lethal concentration of the test compound (e.g., GI₂₀ as determined from the cytotoxicity assay).

  • Imaging: Immediately capture an image of the wound (T=0). Place the plate back in the incubator.

  • Time-Lapse Imaging: Capture images of the same wound area at subsequent time points (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure relative to the T=0 image. Compare the rate of closure in compound-treated wells to vehicle-treated wells.

3.3 Hypothesis 3: Modulation of PXR and AhR Nuclear Receptors

Rationale: The structural similarity to IPA strongly suggests that the compound could be a ligand for PXR and AhR. A luciferase reporter gene assay is the gold standard for identifying nuclear receptor activators. [19][20]

Caption: Simplified PXR and AhR activation pathways.

  • Cell Lines: Use a human liver cell line (e.g., HepG2) that is transiently or stably transfected with two plasmids:

    • An expression vector for human PXR or AhR.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with PXR response elements (PXRE) or AhR xenobiotic response elements (XRE).

  • Cell Seeding: Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to attach.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 24 hours. Include a known PXR agonist (e.g., Rifampicin) and a known AhR agonist (e.g., Omeprazole) as positive controls.

  • Cell Lysis: After incubation, wash the cells with PBS and then add a passive lysis buffer.

  • Luciferase Assay: Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla) or to total protein content to account for differences in cell number or transfection efficiency. Calculate the fold activation relative to the vehicle control. Determine the EC₅₀ (concentration for 50% maximal activation) and Eₘₐₓ (maximal effect).

3.4 Hypothesis 4: Neuroprotective Activity

Rationale: Building on the known antioxidant and neuroprotective effects of IPA, this experiment will assess if the test compound can protect neuronal cells from a common model of oxidative stress-induced death. [14][21]

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS. For differentiation into a more neuron-like phenotype, culture in low-serum medium with retinoic acid for 5-7 days.

  • Seeding: Plate the differentiated cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 12-24 hours.

  • Oxidative Challenge: Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-300 µM) for 6-12 hours.

  • Viability Assessment: Measure cell viability using the MTT assay or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer).

  • Data Analysis: Calculate the percentage of cell survival in the compound-treated groups relative to the H₂O₂-only treated group.

PART 4: Data Interpretation & Future Directions

The successful execution of these protocols will yield a comprehensive initial profile of this compound.

  • Positive Anti-inflammatory Hit: A significant, non-cytotoxic reduction in TNF-α/IL-6 and/or a low IC₅₀ against cPLA2α would warrant further investigation into specific inflammatory pathways (e.g., NF-κB signaling) and testing in in vivo models of inflammation, such as carrageenan-induced paw edema. [22][23]* Positive Anticancer Hit: A low GI₅₀ against cancer cells with a high selectivity index would trigger follow-up studies to determine the mechanism of cell death (apoptosis vs. necrosis) via flow cytometry, cell cycle analysis, and investigation of specific signaling pathways known to be dysregulated in breast cancer (e.g., PI3K/Akt, MAPK). [24][25]* Positive Nuclear Receptor Hit: Potent activation of PXR or AhR would be confirmed by measuring the mRNA expression of their respective target genes (e.g., CYP3A4 for PXR, CYP1A1 for AhR) via qPCR. [20]This would open avenues for exploring its use in diseases related to gut barrier dysfunction or metabolic disorders.

  • Positive Neuroprotection Hit: Significant protection of neuronal cells would lead to studies investigating the specific mechanisms, such as measuring intracellular reactive oxygen species (ROS) levels and assessing mitochondrial function.

A "hit" in any of these primary assays would provide the critical foundation for initiating a medicinal chemistry program to explore the structure-activity relationship (SAR) and optimize the compound for potency, selectivity, and pharmacokinetic properties.

PART 5: Conclusion

The novel molecule this compound stands at an exciting intersection of established pharmacophores. Its rational design provides a strong scientific basis for exploring its therapeutic potential across multiple domains, including inflammation, oncology, metabolic disease, and neurodegeneration. The systematic, hypothesis-driven experimental guide detailed herein provides a robust and efficient roadmap for elucidating the compound's primary biological activities and identifying its molecular targets, paving the way for its potential development as a next-generation therapeutic agent.

PART 6: References
  • Title: 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity Source: Marine Drugs, 2018 URL: [Link]

  • Title: Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment Source: Journal of Medicinal Chemistry, 2021 URL: [Link]

  • Title: 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity Source: PubMed, 2018 URL: [Link]

  • Title: Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure-activity relationships as GPR17 agonists Source: MedChemComm, 2014 URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors Source: Journal of Medicinal Chemistry, 2014 URL: [Link]

  • Title: Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection Source: International Journal of Molecular Sciences, 2021 URL: [Link]

  • Title: 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers Source: Bioorganic & Medicinal Chemistry, 2019 URL: [Link]

  • Title: Indole-3-propionic Acid Test Source: Superpower Gut Health URL: [Link]

  • Title: Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus Source: Journal of Neuroscience Research, 2009 URL: [Link]

  • Title: Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study Source: Clinical Nutrition, 2023 URL: [Link]

  • Title: Investigations on the metabolic stability of cytosolic phospholipase A2α inhibitors with 1-indolylpropan-2-one structure Source: Chemico-Biological Interactions, 2013 URL: [Link]

  • Title: Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola Source: Molecules, 2023 URL: [Link]

  • Title: 3-(1H-indol-3-yl)propanoic acid - inhibits - cell population proliferation Source: BioKB URL: [Link]

  • Title: Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms Source: Marine Drugs, 2019 URL: [Link]

  • Title: Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection Source: MDPI, 2021 URL: [Link]

  • Title: Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs Source: Current Medicinal Chemistry, 2003 URL: [Link]

  • Title: Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization... Source: Journal of Medicinal Chemistry, 2008 URL: [Link]

  • Title: 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity Source: PubMed, 2018 URL: [Link]

  • Title: Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha Source: Journal of Medicinal Chemistry, 2007 URL: [Link]

  • Title: Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid Source: ResearchGate, 2019 URL: [Link]

  • Title: Docking studies and anti-inflammatory activity of beta-hydroxy-beta-arylpropanoic acids Source: Molecules, 2008 URL: [Link]

  • Title: Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives Source: European Journal of Medicinal Chemistry, 2010 URL: [Link]

  • Title: Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids Source: MDPI, 2008 URL: [Link]

  • Title: PXR and AhR Nuclear Receptor Activation Source: Evotec URL: [Link]

  • Title: Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules Source: Molecules, 2021 URL: [Link]

  • Title: Screening Method for the Identification of Compounds that Activate Pregnane X Receptor Source: Current Protocols, 2023 URL: [Link]

  • Title: Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation... Source: MDPI, 2023 URL: [Link]

  • Title: Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma... Source: RSC Advances, 2023 URL: [Link]

  • Title: Examining the activation of xenobiotic receptors using microbial metabolites and chemical ligands Source: PRISM, University of Calgary, 2023 URL: [Link]

  • Title: Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors Source: ResearchGate, 2021 URL: [Link]

  • Title: Anticancer Activity of ω-6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells Source: Semantic Scholar, 2021 URL: [Link]

  • Title: PXR: More Than Just a Master Xenobiotic Receptor Source: Drug Metabolism and Disposition, 2010 URL: [Link]

  • Title: AhR, PXR and CAR: From Xenobiotic Receptors to Metabolic Sensors Source: International Journal of Molecular Sciences, 2023 URL: [Link]

Sources

Methodological & Application

how to dissolve 3-(6-bromo-1H-indol-1-yl)propanoic acid for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Dissolving 3-(6-bromo-1H-indol-1-yl)propanoic Acid for Cell Culture Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of Indole Derivatives in Cell-Based Assays

Indole and its derivatives represent a significant class of heterocyclic compounds that are a cornerstone in medicinal chemistry and drug discovery. Their diverse biological activities, ranging from anti-inflammatory and neuroprotective to anticancer effects, make them compelling candidates for investigation in various cell-based models.[1][2][3] this compound belongs to this versatile family. However, like many small organic molecules, its utility in in vitro studies is fundamentally dependent on achieving proper solubilization in aqueous cell culture media without inducing solvent-related artifacts or cytotoxicity.

This document serves as an in-depth technical guide for the effective dissolution of this compound. As a Senior Application Scientist, my objective is not merely to provide a list of steps but to explain the causality behind each choice, ensuring a reproducible and self-validating protocol grounded in established laboratory practice.

Physicochemical Profile and Solubility Strategy

Understanding the inherent properties of a compound is the first step toward developing a robust dissolution protocol. The propanoic acid moiety and the brominated indole ring contribute to a molecular structure that is largely hydrophobic, predicting poor solubility in aqueous solutions.[4][5] Indeed, the parent compound, Indole-3-propionic acid, is only slightly soluble in water.[6]

Therefore, the primary strategy is to employ a "stock solution" approach using a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its exceptional solvating power for a wide range of organic molecules and its established use in cell culture.[7][8] The goal is to prepare a high-concentration stock solution in DMSO, which can then be diluted to a final working concentration in the cell culture medium, ensuring the final DMSO concentration remains at a non-toxic level.[7][8][9]

Property Value Source
CAS Number 951626-39-4
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 284.11 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO)
Recommended Storage Powder: 2-8°C; Stock Solution: ≤ -20°C[7]

Experimental Protocol: Preparation of a 50 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock solution. The causality behind creating a concentrated stock is to minimize the volume of organic solvent introduced into the final cell culture, thereby mitigating potential solvent-induced cytotoxicity.[8]

Materials
  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated P1000, P200, and P20 micropipettes with sterile, filtered tips

  • Vortex mixer

  • Microcentrifuge

  • Sterile 0.2 µm syringe filter (optional, for ensuring sterility)

Step-by-Step Methodology
  • Pre-Handling of Compound: Before opening the vial containing the powdered compound, centrifuge it briefly (e.g., 1 minute at low speed) to ensure all powder is collected at the bottom of the vial.[7] This prevents loss of material that may be adhering to the cap or walls.

  • Calculating Required Solvent Volume:

    • To prepare a 50 mM stock solution from 5 mg of the compound (MW = 284.11 g/mol ):

    • Moles = Mass (g) / MW ( g/mol ) = 0.005 g / 284.11 g/mol ≈ 1.76 x 10⁻⁵ moles

    • Volume (L) = Moles / Molarity (mol/L) = 1.76 x 10⁻⁵ moles / 0.050 mol/L ≈ 3.52 x 10⁻⁴ L

    • Required DMSO Volume = 352 µL

  • Dissolution:

    • Carefully add the calculated volume (352 µL) of anhydrous, cell culture-grade DMSO directly to the vial containing the 5 mg of compound.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved.[8] Visually inspect the solution against a light source to ensure no visible particulates remain.

    • Expert Insight: If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.[8] However, be cautious, as excessive heat can potentially degrade the compound.

  • Sterilization (Recommended):

    • For applications requiring absolute sterility, it is best practice to filter the DMSO stock solution through a 0.2 µm sterile syringe filter into a new sterile microcentrifuge tube. Use a filter material compatible with DMSO (e.g., PTFE).

  • Aliquoting and Long-Term Storage:

    • To preserve the integrity of the compound and avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[7][8]

    • Clearly label each aliquot with the compound name, concentration (50 mM), solvent (DMSO), and date.

    • Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[7]

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Use powder Compound Powder in Vial centrifuge 1. Centrifuge Vial (Collect Powder) powder->centrifuge Pre-handling add_dmso 2. Add Anhydrous DMSO centrifuge->add_dmso Calculate Volume vortex 3. Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->vortex filter 4. Sterile Filter (0.2 µm PTFE) vortex->filter Optional stock 50 mM Master Stock vortex->stock If not filtering filter->stock aliquot 5. Aliquot into Single-Use Tubes stock->aliquot store 6. Store at -20°C / -80°C aliquot->store working_sol Prepare Working Solution in Culture Medium store->working_sol Use one aliquot

Caption: Workflow for preparing a sterile, concentrated stock solution.

Protocol: Preparation of a Working Solution for Cell Treatment

The critical step in preparing the working solution is the dilution into the aqueous cell culture medium. This is where precipitation can occur if not performed correctly.

Key Considerations
  • Final DMSO Concentration: The final concentration of DMSO in the culture medium must be kept to a minimum, typically below 0.5% (v/v) , and ideally at or below 0.1%, to prevent solvent-induced cytotoxicity.[7][8] The exact tolerance can be cell-line dependent.

  • Vehicle Control: It is mandatory to include a vehicle control in all experiments. This control consists of cells treated with culture medium containing the same final concentration of DMSO as the experimental wells, but without the compound.[8] This allows for the differentiation of compound-specific effects from solvent effects.

  • Preventing Precipitation: Hydrophobic compounds can precipitate out of solution when transferred from a high-concentration organic stock to an aqueous medium.[4] To mitigate this, pre-warm the cell culture medium to 37°C and add the stock solution dropwise while gently swirling or pipetting.

Example Calculation: Preparing a 10 µM Working Solution

To treat cells with a final concentration of 10 µM from a 50 mM stock solution in a final volume of 2 mL:

  • Use the dilution formula (M₁V₁ = M₂V₂):

    • M₁ = 50 mM = 50,000 µM

    • V₁ = ?

    • M₂ = 10 µM

    • V₂ = 2 mL = 2000 µL

    • V₁ = (M₂V₂) / M₁ = (10 µM * 2000 µL) / 50,000 µM = 0.4 µL

  • Add Stock to Medium: Add 0.4 µL of the 50 mM stock solution to 2 mL of pre-warmed cell culture medium. Mix immediately and thoroughly by gentle inversion or pipetting.

  • Verify Final DMSO Concentration:

    • Final DMSO % = (Volume of DMSO / Total Volume) * 100

    • Final DMSO % = (0.4 µL / 2000 µL) * 100 = 0.02%

    • This concentration is well below the recommended 0.5% limit and is unlikely to cause cytotoxicity.

Working_Solution_Prep stock Frozen Aliquot (50 mM in DMSO) thaw 1. Thaw Aliquot at Room Temp stock->thaw dilute 2. Dilute Stock into Medium (e.g., 0.4 µL into 2 mL) thaw->dilute control_dmso Vehicle Control Prep: Same Volume of DMSO into Medium thaw->control_dmso Parallel Prep medium Pre-warmed (37°C) Cell Culture Medium medium->dilute medium->control_dmso mix 3. Mix Immediately & Thoroughly dilute->mix treat Final Working Solution (e.g., 10 µM Compound 0.02% DMSO) mix->treat control_final Vehicle Control Solution (0.02% DMSO, No Compound) control_dmso->control_final

Caption: Preparation of the final working and vehicle control solutions.

Troubleshooting and Best Practices

  • Problem: Compound Precipitates in Medium.

    • Cause: The final concentration exceeds the compound's solubility limit in the aqueous medium.

    • Solution 1: Lower the final working concentration.

    • Solution 2: Perform a serial dilution. First, dilute the DMSO stock into a small volume of medium (e.g., 1:10), then add this intermediate dilution to the final volume.

    • Solution 3: For media containing serum, a three-step solubilization protocol may help. Dilute the DMSO stock 10-fold into pure, pre-warmed fetal bovine serum (FBS) first, then perform the final dilution in the complete medium.[4] Serum proteins can help stabilize hydrophobic compounds.

  • Problem: Cell Viability is Low, Even in Vehicle Control Wells.

    • Cause: The cell line is particularly sensitive to DMSO.

    • Solution: Reduce the final DMSO concentration. This may require preparing a lower concentration stock solution (e.g., 10 mM instead of 50 mM), which will necessitate adding a larger volume to the medium. Always perform a DMSO toxicity curve for your specific cell line to determine its tolerance limit.

  • Best Practice: Consistency is Key.

    • Always use the same batch of DMSO and cell culture medium for a set of experiments. Ensure the final DMSO concentration is identical across all experimental and vehicle control groups.[8]

References

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). MDPI. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2021). Frontiers in Chemistry. [Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). PMC. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC. [Link]

  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Taylor & Francis Online. [Link]

  • SMALL MOLECULES. (2021). Captivate Bio. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). PMC. [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. (2024). LifeTein. [Link]

Sources

Application Note: Quantitative Bioanalysis of 3-(6-bromo-1H-indol-1-yl)propanoic Acid via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and bioanalytical scientists requiring a robust, validated method for the quantification of 3-(6-bromo-1H-indol-1-yl)propanoic acid (hereafter referred to as 6-Br-IPA-N1 ) in biological matrices.

Unlike the common metabolite Indole-3-propionic acid (IPA), this analyte features a bromine substitution at the 6-position and the propanoic acid chain attached to the indole nitrogen (N1).[1] These structural nuances significantly alter its pKa, lipophilicity, and fragmentation patterns, rendering standard IPA protocols insufficient.

Part 1: Analyte Profile & Method Strategy

Physicochemical Properties & Challenges

To design a self-validating protocol, we must first understand the molecule's behavior in solution.

PropertyValue (Estimated)Impact on Methodology
Formula C₁₁H₁₀BrNO₂Monoisotopic Mass: ~267.0 (⁷⁹Br) / 269.0 (⁸¹Br).
Acid/Base Weak Acid (pKa ~4.8)The carboxyl group requires acidic conditions to remain neutral for retention on C18, but basic/neutral conditions may enhance ionization in negative mode.
LogP ~3.2 - 3.8Highly lipophilic due to the Bromo-Indole core. Prone to non-specific binding (NSB) on plastics.
Stability Light SensitiveIndoles oxidize under light. Protocol Requirement: Amber glassware and low-light handling.
Strategic Method Design (The "Why")
  • Ionization Mode: Negative Electrospray Ionization (ESI-) is selected. The carboxylic acid moiety deprotonates readily (

    
    ), providing better sensitivity and lower background noise than positive mode, where the N-substituted indole nitrogen is weakly basic and difficult to protonate efficiently.
    
  • Chromatography: A C18 column with high carbon load is preferred over Phenyl-Hexyl. The bromine atom increases hydrophobicity, requiring a high % organic gradient for elution.

  • Sample Preparation: Due to the compound's high protein binding (predicted >95% based on lipophilic indoles), Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for removing matrix effects and concentrating the sample.

Part 2: Detailed Experimental Protocol

Reagents & Materials
  • Analyte Standard: this compound (Purity >98%).

  • Internal Standard (IS): Indole-3-propionic acid-d2 (IPA-d2) or 5-Bromoindole-3-acetic acid (structural analog). Note: Stable isotope labeled analyte is preferred if custom synthesis is available.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate (EtOAc), Formic Acid (FA).

  • Matrix: Drug-free plasma (K2EDTA or Lithium Heparin).

LC-MS/MS Conditions
Chromatographic Parameters
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.01% Formic Acid in Water (Maintains pH < pKa to improve peak shape).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5-10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Loading
0.5 10 Desalting
3.0 90 Elution of Analyte
4.0 90 Wash
4.1 10 Re-equilibration

| 5.5 | 10 | End of Run |

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Negative Mode (

    
    ).
    
  • Capillary Voltage: -3500 V.

  • Desolvation Temp: 500°C.

  • Precursor Ions: The bromine isotope pattern provides a unique 1:1 doublet. Monitor both for confirmation if sensitivity allows, or sum them.

    • ⁷⁹Br Isotope: m/z 266.0

    • ⁸¹Br Isotope: m/z 268.0

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Mechanism
6-Br-IPA-N1 (Quant) 266.0 222.0 15-20 Loss of CO₂ (-44)
6-Br-IPA-N1 (Qual) 266.0 79.0 40-50 Bromide ion (Br⁻)
6-Br-IPA-N1 (Alt) 268.0 224.0 15-20 Loss of CO₂ (⁸¹Br)

| IS (IPA-d2) | 190.1 | 146.1 | 15 | Loss of CO₂ |

Sample Preparation Workflow (Liquid-Liquid Extraction)

This workflow is optimized to disrupt protein binding and maximize recovery of the lipophilic acid.

SamplePrep Start Biological Sample (50 µL Plasma) IS_Add Add Internal Standard (10 µL IPA-d2) Start->IS_Add Acidify Acidification Add 10 µL 5% Formic Acid (Neutralizes COO- to COOH) IS_Add->Acidify Extract LLE Extraction Add 600 µL Ethyl Acetate:Hexane (80:20) Vortex 5 min @ 1500 rpm Acidify->Extract Promotes Partitioning PhaseSep Centrifugation 4000 x g, 10 min, 4°C Extract->PhaseSep Transfer Transfer Supernatant (Organic Layer) to new plate PhaseSep->Transfer Evap Evaporation N2 stream @ 40°C Transfer->Evap Recon Reconstitution 100 µL MeOH:Water (50:50) Evap->Recon

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for acidic indole derivatives. Acidification is the critical control point to ensure the analyte partitions into the organic phase.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber Eppendorf tube or 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently.

  • Acidify: Add 10 µL of 5% Formic Acid. Scientific Rationale: Lowering pH below the pKa (4.8) suppresses ionization, ensuring the molecule is neutral and lipophilic (LogD increases).

  • Extract: Add 600 µL of Extraction Solvent (Ethyl Acetate:Hexane, 80:20 v/v). The Hexane portion reduces the extraction of polar phospholipids, reducing matrix effects.

  • Agitate: Vortex vigorously for 5 minutes.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C to separate phases.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute: Add 100 µL of Mobile Phase (50:50 Water:MeOH). Vortex for 1 minute.

  • Inject: Inject 5-10 µL onto the LC-MS/MS.

Part 3: Method Validation & Troubleshooting

Validation Parameters (FDA/EMA Guidelines)
  • Linearity: Expected range 1.0 – 1000 ng/mL. Use 1/x² weighting.

  • Recovery: Compare peak area of extracted QC samples vs. post-extraction spiked blanks. Target >80%.

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.85 (Suppression), consider switching to Solid Phase Extraction (SPE) using Oasis MAX (Mixed-mode Anion Exchange) cartridges.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity pH MismatchEnsure mobile phase is acidic enough to improve peak shape, but consider adding Ammonium Acetate (5mM) to help desolvation.
Peak Tailing Secondary InteractionsUse a column with "end-capping" (e.g., BEH C18) to cover free silanols.
Carryover High LipophilicityThe bromine atom makes the molecule "sticky". Use a needle wash of 50:25:25 ACN:MeOH:IPA with 0.1% FA.
Double Peaks Atropisomerism?Unlikely for this structure. More likely solvent mismatch. Ensure reconstitution solvent strength matches initial gradient conditions (10% B).
Method Optimization Logic

Use the following logic to refine the method if initial results are suboptimal.

Optimization CheckSens Check Sensitivity (S/N > 10 @ LLOQ) Good Validation Ready CheckSens->Good Poor Poor Sensitivity CheckSens->Poor CheckMode Check Ionization Mode Poor->CheckMode CheckMatrix Check Matrix Effect Poor->CheckMatrix SwitchPos Try ESI Positive (Add 0.1% FA) CheckMode->SwitchPos If acidic indoles fail ESI- ChangePrep Switch to SPE (MAX) Wash with 5% NH4OH in MeOH CheckMatrix->ChangePrep If Suppression > 20%

Figure 2: Decision tree for method optimization. If ESI- sensitivity is low, matrix suppression is the likely culprit due to the analyte's hydrophobicity co-eluting with phospholipids.

References

  • National Institutes of Health (NIH). Determination of Indolepropionic Acid and Related Indoles in Plasma. PMC Article. Available at: [Link]

  • University of Groningen. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization. Available at: [Link]

  • Agilent Technologies. Fast LC/MS/MS Analytical Method for Drugs and Metabolites. Application Note. Available at: [Link]

Sources

Application Notes and Protocols for 3-(6-bromo-1H-indol-1-yl)propanoic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a multitude of biologically active compounds. While the specific anticancer applications of 3-(6-bromo-1H-indol-1-yl)propanoic acid are not yet extensively documented in peer-reviewed literature, its structural features—a brominated indole core and an N-propanoic acid side chain—suggest a strong potential for activity in oncological research. This document provides a detailed guide for investigating these potential applications. Drawing on established knowledge of structurally related indole derivatives, we propose a hypothetical mechanism of action and present a comprehensive suite of protocols for a systematic evaluation of this compound's efficacy and mechanism as a potential anticancer agent.

Introduction: Rationale for Investigation

The indole scaffold is a recurring motif in compounds with demonstrated anticancer properties. The introduction of a bromine atom at the C-6 position of the indole ring is a key structural modification. Halogenation, particularly with bromine, is known to enhance the biological activity of various compounds, potentially through increased lipophilicity, improved binding affinity to target proteins, or altered metabolic stability.

Furthermore, the N-propanoic acid moiety is a significant feature. This side chain can influence the molecule's solubility and pharmacokinetic properties and may participate in crucial interactions with biological targets. Notably, the related compound, indole-3-propionic acid (IPA), a gut microbiome metabolite, has demonstrated cytostatic properties in breast cancer models through the activation of the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), as well as by inducing oxidative stress.[1] These receptors are increasingly recognized for their roles in cancer pathophysiology.

This guide, therefore, is built upon the hypothesis that This compound may exert anticancer effects through the modulation of key signaling pathways implicated in cell proliferation, survival, and apoptosis, potentially involving AhR, PXR, or NF-κB signaling.

Hypothetical Mechanism of Action

Based on the known activities of structurally similar indole derivatives, we can postulate several potential mechanisms through which this compound might exert its anticancer effects. These hypotheses form the basis for the experimental protocols outlined in the subsequent sections.

  • Modulation of Xenobiotic Receptors (AhR and PXR): Like IPA, the target compound may act as a ligand for AhR and PXR.[1][2] Activation of these receptors can lead to a variety of cellular responses, including the induction of detoxifying enzymes and the regulation of inflammatory and proliferative signals, which can be context-dependently either pro- or anti-tumorigenic.[3][4][5]

  • Inhibition of Pro-inflammatory Pathways (NF-κB): Many indole compounds are known to modulate the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation in cancer.[6][7] It is plausible that this compound could inhibit NF-κB activation, leading to decreased expression of pro-survival genes.

  • Induction of Cell Cycle Arrest and Apoptosis: A common mechanism for anticancer agents is the disruption of the cell cycle and the induction of programmed cell death (apoptosis). The compound could potentially arrest cancer cells in specific phases of the cell cycle and trigger apoptotic pathways.

The following diagram illustrates the potential signaling pathways that could be modulated by this compound.

Hypothetical_Signaling_Pathways cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Compound This compound AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Activates? PXR Pregnane X Receptor (PXR) Compound->PXR Activates? IKK IKK Complex Compound->IKK Inhibits? ARNT ARNT AhR_ARNT AhR/ARNT Heterodimer AhR->AhR_ARNT Dimerizes with ARNT PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR Dimerizes with RXR NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB (degraded) NFkB_IkB->IkB Ubiquitination & Degradation NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates ARNT->AhR_ARNT Gene_Expression Target Gene Expression AhR_ARNT->Gene_Expression Regulates Transcription PXR_RXR->Gene_Expression Regulates Transcription NFkB_n->Gene_Expression Regulates Transcription Cell_Response Cell Cycle Arrest Apoptosis ↓ Proliferation Gene_Expression->Cell_Response Leads to

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Workflow: A Phased Approach

A systematic investigation of a novel compound requires a tiered approach, moving from broad phenotypic screening to detailed mechanistic studies. The following workflow is recommended for evaluating the anticancer potential of this compound.

Experimental_Workflow Phase1 Phase 1: In Vitro Cytotoxicity Screening MTT_XTT MTT/XTT Assays (Determine IC50 values across a panel of cancer cell lines) Phase1->MTT_XTT Phase2 Phase 2: Elucidation of Cellular Effects Cell_Cycle Cell Cycle Analysis (Flow Cytometry with PI staining) Phase2->Cell_Cycle Phase3 Phase 3: Mechanistic Investigation Western_Blot Western Blot Analysis (Key proteins in hypothesized pathways: AhR, PXR, NF-κB, Caspases) Phase3->Western_Blot MTT_XTT->Phase2 Apoptosis Apoptosis Assay (Annexin V/PI staining) Cell_Cycle->Apoptosis Apoptosis->Phase3

Caption: A phased experimental workflow for evaluating the anticancer potential of the compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific cell lines and laboratory conditions.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO at the highest concentration used for the compound) and untreated cells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation:

Cell LineIC50 (µM) of this compound
MCF-7Experimental Value
HCT116Experimental Value
A549Experimental Value
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest.

Materials:

  • Cancer cells treated with the IC50 concentration of the compound for 24, 48, and 72 hours.

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the IC50 concentration of the compound for the desired time points. Harvest both adherent and floating cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[8] The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol quantifies the number of apoptotic and necrotic cells following treatment with the compound.[9]

Materials:

  • Cancer cells treated with the IC50 concentration of the compound for 24 and 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis. Harvest all cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol investigates the effect of the compound on the expression and activation of proteins in the hypothesized signaling pathways.[10][11]

Materials:

  • Cancer cells treated with the IC50 concentration of the compound for various time points (e.g., 6, 12, 24 hours).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-AhR, anti-PXR, anti-p-NF-κB p65, anti-NF-κB p65, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer, quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Concluding Remarks

The provided application notes and protocols offer a robust framework for the initial investigation of this compound as a potential anticancer agent. While the proposed mechanisms are based on the established activities of related compounds, the experimental workflow is designed to provide empirical evidence for its specific biological effects. The successful execution of these protocols will yield valuable data on the compound's cytotoxicity, its impact on cell cycle and apoptosis, and its molecular targets, thereby paving the way for further preclinical development.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

  • Assaying cell cycle status using flow cytometry. PMC.

  • Indolepropionic Acid, a Metabolite of the Microbiome, Has Cytostatic Properties in Breast Cancer by Activating AHR and PXR Receptors and Inducing Oxidative Stress. MDPI.

  • Indolepropionic acid (IPA) induced mesenchymal-to-epithelial transition... ResearchGate.

  • Cancer Cell-Based Assays. Charles River Laboratories.

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

  • Method for Analysing Apoptotic Cells via Annexin V Binding. Flow Cytometry Core Facility.

  • Cell Cycle Analysis: Flow Cytometry & Imaging Methods. Revvity.

  • Cell-based Assays for Drug Discovery. Reaction Biology.

  • Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Technology Networks.

  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.

  • AhR signaling pathways and regulatory functions. PMC.

  • The mechanism of action of indole-3-propionic acid on bone metabolism. PubMed.

  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PMC.

  • Flow Cytometry Protocols. Thermo Fisher Scientific - ES.

  • New approaches reveal how cancer drugs work in their cellular context. Drug Discovery News.

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.

  • MTT assay. Wikipedia.

  • Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor. PubMed.

  • XTT Assay for Medical Device Cytotoxicity Assessment. Measurlabs.

  • Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. PubMed.

  • Mechanisms and Therapeutic Advances of PXR in Metabolic Diseases and Cancer. MDPI.

  • (PDF) Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. ResearchGate.

  • Western blot protocol. Abcam.

  • Introduction to XTT assays for cell-viability assessment. Abcam.

  • Western Blotting Protocol. Cell Signaling Technology.

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Pharmaceutical Negative Results.

  • Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Understanding the Western Blot: A Key Tool in Cancer Research. Oreate AI Blog.

  • PXR: a center of transcriptional regulation in cancer. PMC.

  • Insights into the critical role of the PXR in preventing carcinogenesis and chemotherapeutic drug resistance. PMC.

  • The Role of the Aryl Hydrocarbon Receptor (AhR) and Its Ligands in Breast Cancer. MDPI.

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI.

  • The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line. PMC.

  • Differential activation of human pregnane X receptor PXR by isomeric mono-methylated indoles in intestinal and hepatic in vitro models. ResearchGate.

  • How the AHR Became Important in Cancer: The Role of Chronically Active AHR in Cancer Aggression. MDPI.

  • High Throughput Screening Techniques in Anticancer Drug Discovery and Development from Botanicals. Bentham Science Publisher.

  • Expression of the PXR gene in various types of cancer and drug resistance. PMC.

  • Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. MDPI.

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research.

  • Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers.

  • Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(6-bromo-1H-indol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions for the synthesis of 3-(6-bromo-1H-indol-1-yl)propanoic acid. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds via a two-step sequence: a base-mediated N-alkylation of 6-bromoindole with an acrylate ester, followed by saponification of the resulting ester. The primary challenge in this synthesis is controlling the regioselectivity of the initial alkylation step. The indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon.[1][2] While N1-alkylation is desired for this synthesis, the C3 position is often more nucleophilic, leading to the formation of a significant C3-alkylated byproduct under suboptimal conditions.[1] This guide will address this and other common issues to improve your yield and purity.

Recommended Synthetic Workflow

The most common and effective route involves a Michael addition of 6-bromoindole to an acrylate ester, followed by hydrolysis.

G cluster_0 Step 1: N-Alkylation (Michael Addition) cluster_1 Step 2: Hydrolysis (Saponification) A 6-Bromoindole D Ethyl 3-(6-bromo-1H-indol-1-yl)propanoate A->D Reaction B Ethyl Acrylate B->D C Base (e.g., NaH) Solvent (e.g., DMF) C->A Deprotonation F This compound (Final Product) D->F Reaction D->F E Base (e.g., NaOH) Solvent (e.g., EtOH/H2O) E->D

Caption: Recommended two-step synthesis workflow.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield of the Desired Product

A low yield is a common problem that can often be traced back to fundamental reaction parameters.[3]

  • Probable Cause A: Incomplete Deprotonation of 6-Bromoindole. The N-H bond of indole (pKa ≈ 17 in DMSO) requires a sufficiently strong base for complete deprotonation to form the nucleophilic indolate anion. Weaker bases like K₂CO₃ or Cs₂CO₃ may result in an equilibrium, leading to incomplete reaction.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil).[3] Use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation. Allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the electrophile (ethyl acrylate).

  • Probable Cause B: Presence of Protic Impurities. Water or other protic impurities (e.g., residual ethanol in the solvent) will quench the strong base and the indolate anion, drastically reducing the yield.[3]

    • Solution: Ensure all reagents and solvents are anhydrous. Use a dry, polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) from a freshly opened bottle or a solvent purification system. Dry the 6-bromoindole starting material in a vacuum oven before use if necessary.

  • Probable Cause C: Suboptimal Reaction Temperature. The Michael addition may be slow at room temperature, especially if there is any steric hindrance or if the nucleophilicity of the indolate is reduced.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.[3] If the reaction is sluggish, gently heating the mixture (e.g., to 40-60 °C) can increase the reaction rate. Avoid excessively high temperatures, which can lead to side reactions and decomposition.

Issue 2: Significant Formation of the C3-Alkylated Isomer

This is the most critical issue of regioselectivity in indole alkylation. The formation of the undesired 3-(6-bromo-1H-indol-3-yl)propanoic acid ester complicates purification and lowers the yield of the target molecule.

G cluster_N Desired Pathway cluster_C Competing Pathway Indolate 6-Bromoindolate Anion N⁻ C3 N_Product N1-Alkylated Product (Ethyl 3-(6-bromo-1H-indol-1-yl)propanoate) Indolate:N->N_Product N-Alkylation (Michael Add.) C3_Product C3-Alkylated Product (Side Product) Indolate:C3->C3_Product C3-Alkylation (Michael Add.) N_Pathway Favored in polar aprotic solvents (DMF) Strong base (NaH) fully forms anion C3_Pathway Favored with weaker bases or in less polar solvents

Caption: Competing N-alkylation vs. C3-alkylation pathways.

  • Probable Cause A: Incomplete Formation of the Indolate Anion. If the indole is not fully deprotonated, the remaining neutral indole is highly reactive at the C3 position.

    • Solution: As with low yield, use a strong base like NaH to ensure the concentration of neutral indole is negligible.[3] This shifts the equilibrium heavily towards the indolate anion, which is more reactive at the nitrogen atom.

  • Probable Cause B: Incorrect Solvent Choice. The choice of solvent has a profound impact on the N/C3 selectivity.

    • Solution: Use a polar aprotic solvent like DMF.[3] These solvents effectively solvate the sodium counter-ion, leaving the nitrogen of the indolate anion more exposed and nucleophilic, thus favoring N-alkylation.[3] In contrast, less polar solvents like THF can sometimes lead to more C3-alkylation.

Issue 3: Incomplete Hydrolysis of the Ester Intermediate

If the final product is a mixture of the desired carboxylic acid and the starting ethyl ester, the saponification step is incomplete.

  • Probable Cause A: Insufficient Base or Reaction Time. Saponification requires stoichiometric amounts of a strong base (like NaOH or LiOH) and can sometimes be slow.

    • Solution: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or LiOH). Monitor the disappearance of the starting ester by TLC. If the reaction is slow at room temperature, gently refluxing the mixture in a solvent system like ethanol/water or THF/water will accelerate the hydrolysis.

  • Probable Cause B: Poor Solubility. The ester may not be fully soluble in the aqueous base, leading to a slow heterogeneous reaction.

    • Solution: Add a co-solvent such as ethanol or THF to the reaction mixture to create a single phase, ensuring the ester and the hydroxide ions are in solution together.

Frequently Asked Questions (FAQs)

Q1: Why is Sodium Hydride (NaH) preferred over other bases like NaOH or K₂CO₃ for the alkylation step? Sodium hydride is a strong, non-nucleophilic base that reacts irreversibly with the indole N-H to produce the sodium indolate and hydrogen gas.[3] This ensures complete formation of the N-anion required for selective N-alkylation. Bases like NaOH or K₂CO₃ are weaker and establish an equilibrium, leaving a significant amount of neutral indole that can react at the C3 position.

Q2: Can I use acrylic acid directly instead of ethyl acrylate to avoid the hydrolysis step? While seemingly more direct, using acrylic acid is problematic. The acidic proton of the carboxylic acid will react with the strong base required for indole deprotonation, consuming the base and preventing the desired reaction. Therefore, an ester is used as a protected form of the carboxylic acid, which is deprotected in a separate hydrolysis step.

Q3: How can I best purify the final product, this compound? The final product is a carboxylic acid, which allows for several purification strategies:

  • Acid-Base Extraction: After the reaction workup, you can dissolve the crude product in a solvent like ethyl acetate and wash with a basic aqueous solution (e.g., NaHCO₃). The desired acid will move to the aqueous layer as its carboxylate salt, while neutral impurities (like any unreacted ester) will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which is collected by filtration.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for removing impurities.[4]

  • Column Chromatography: If the above methods are insufficient, purification by silica gel column chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of acetic or formic acid added to keep the carboxylic acid protonated and prevent streaking on the column.

Q4: What is the mechanism of the Michael addition for this reaction? The Michael addition is a conjugate addition reaction.[5] It involves three main steps:

  • Deprotonation: The strong base removes the proton from the N1 position of 6-bromoindole to form the 6-bromoindolate anion.

  • Conjugate Addition: The nucleophilic nitrogen of the indolate anion attacks the electrophilic β-carbon of the ethyl acrylate (the carbon furthest from the ester group). This breaks the C=C π-bond and forms a new N-C bond, generating an enolate intermediate.[5]

  • Protonation: The enolate intermediate is protonated during the aqueous workup to yield the stable ethyl 3-(6-bromo-1H-indol-1-yl)propanoate product.

Optimization Parameters Summary

ParameterRecommendationRationaleImpact on Yield / Selectivity
Base (Alkylation) Sodium Hydride (NaH), 1.1-1.2 eq.Strong, non-nucleophilic base ensures complete deprotonation.[3]High Yield, High N-selectivity
Solvent (Alkylation) Anhydrous DMF or THFPolar aprotic solvents favor N-alkylation by solvating the counter-ion.[3]High N-selectivity
Temperature (Alkylation) 25 °C to 60 °CBalances reaction rate against potential side reactions.Optimized Yield
Base (Hydrolysis) NaOH or LiOH, 3-5 eq.Strong base in excess drives the saponification to completion.High Yield of Final Acid
Solvent (Hydrolysis) EtOH/H₂O or THF/H₂OCo-solvent ensures a homogeneous reaction mixture for efficient hydrolysis.Faster, more complete reaction

Detailed Experimental Protocol

Safety Note: Sodium hydride (NaH) is highly reactive with water and flammable. Handle it with extreme care in an inert atmosphere (e.g., under nitrogen or argon) and away from any sources of moisture.

Step 1: Synthesis of Ethyl 3-(6-bromo-1H-indol-1-yl)propanoate

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 6-bromoindole (1.0 eq.).

  • Add anhydrous DMF to the flask to dissolve the 6-bromoindole (concentration approx. 0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes or until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add ethyl acrylate (1.5 eq.) dropwise via syringe over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as eluent).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The crude product can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 3-(6-bromo-1H-indol-1-yl)propanoate from the previous step in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (NaOH, 3.0 eq.) to the solution.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any neutral impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product.

References

  • Technical Support Center: Selective N-Alkyl
  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH. (URL: [Link])

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - DSpace@MIT. (URL: [Link])

  • Technical Support Center: Catalyst Deactivation in Indole Allyl
  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola - MDPI. (URL: [Link])

  • Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists - RSC Publishing. (URL: [Link])

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (URL: [Link])

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. (URL: [Link])

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC. (URL: [Link])

  • Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed. (URL: [Link])

  • Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid - ResearchGate. (URL: [Link])

  • Michael Addition Reaction Mechanism - YouTube. (URL: [Link])

  • Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - MDPI. (URL: [Link])

  • Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. (URL: [Link])

  • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes - Frontiers. (URL: [Link])

  • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes - PMC. (URL: [Link])

  • EP0913381B1 - Method for purifying a bromine compound - Google P
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC. (URL: [Link])

  • 4 - Organic Syntheses Procedure. (URL: [Link])

  • Purification of 3-indolylacetic acid by solid phase extraction - PubMed. (URL: [Link])

  • 3.2: Purification of Products - Chemistry LibreTexts. (URL: [Link])

  • IITA. (URL: [Link])

  • Chemical Profiles and Insecticidal Potential of Essential Oils Isolated from Four Thymus Species against Rhyzopertha dominica (F.) - PMC. (URL: [Link])

  • Insecticidal Activity of Aromatic Bromo Compound from Ipomoea Carnea - Der Pharma Chemica. (URL: [Link])

  • Enzymatic Hydroesterification of Soybean Oil Deodorizer Distillate: Sustainable Synthesis of Ethyl and Xylose Fatty Acid Esters - MDPI. (URL: [Link])

  • (PDF) Insecticidal activity ofGallesia integrifolia (Phytolaccaceae) essential oil. (URL: [Link])

Sources

3-(6-bromo-1H-indol-1-yl)propanoic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 3-(6-bromo-1H-indol-1-yl)propanoic acid

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound. Here, we address common stability challenges encountered in solution, providing troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concerns for this molecule stem from three key structural features: the indole ring, the bromo-substituent, and the propanoic acid side chain. The main risks are degradation via oxidation, photodegradation, and pH-dependent hydrolysis or reactions.[1] The indole ring itself is susceptible to oxidation, and the presence of the bromine atom can increase its sensitivity to light.[1]

Q2: What are the recommended solvents for dissolving and storing this compound?

For initial solubilization, high-purity, anhydrous organic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are suitable choices for creating concentrated stock solutions.[1] For biological assays, a common practice is to prepare a high-concentration stock in 100% DMSO and then perform serial dilutions into the final aqueous buffer or cell culture medium.

Q3: What are the ideal storage conditions for stock solutions and working dilutions?

Proper storage is critical to maintaining the compound's integrity. The following conditions are recommended:

Solution TypeStorage TemperatureContainerDuration
Solid Compound -20°CTightly sealed, light-proof containerLong-term
Stock Solution (in anhydrous DMSO/DMF) -20°CTightly sealed, light-proof vials (amber glass)Up to 6 months (verify periodically)
Aqueous Working Dilutions 2-8°C or Room TempSterile, light-proof containerPrepare fresh before each use. Avoid storing for >24 hours.

Note: Always handle the compound and its solutions under subdued light.

Q4: How does the pH of an aqueous solution affect the stability of this compound?

While specific data for this compound is limited, the behavior of related indole carboxylic acids provides guidance.[1] Under acidic conditions, some indole-carboxylic acids are known to undergo decarboxylation.[1] In alkaline conditions (pH > 8), the carboxylate form is more soluble, but the electron-rich indole ring may become more susceptible to oxidation.[1] To balance stability and solubility, it is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6.0-7.5).

Q5: Is this compound sensitive to light?

Yes. Indole derivatives and brominated aromatic compounds are frequently photosensitive.[1][2] Exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to degradation and the formation of unknown impurities. All solutions should be prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light.

Troubleshooting Guide: Common Issues in Solution

This section addresses specific problems you may encounter during your experiments.

Issue 1: Precipitation or cloudiness observed in my aqueous working solution.
  • Potential Cause A: Exceeded Aqueous Solubility. The final concentration of the compound in your aqueous medium may be too high.

    • Solution: Decrease the final working concentration. Determine the compound's aqueous solubility limit in your specific buffer or medium.

  • Potential Cause B: Insufficient Co-Solvent. The final percentage of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.

    • Solution: Increase the final percentage of DMSO. Most cell-based assays tolerate up to 0.5% DMSO, but this must be optimized and vehicle-controlled for your specific system.[1]

  • Potential Cause C: Temperature-Dependent Solubility. Some compounds are less soluble at lower temperatures (e.g., 4°C).

    • Solution: If short-term storage is necessary, try storing the aqueous solution at room temperature instead of 4°C, ensuring it is protected from light. Before use, gently warm and vortex the solution to ensure complete dissolution, though be aware this may impact stability.[1]

Issue 2: Progressive loss of biological activity during an experiment.
  • Potential Cause: Compound Degradation in Assay Medium. The compound is likely unstable under the specific conditions of your assay (e.g., pH, temperature, presence of reactive components, light exposure).

    • Solution 1 (Best Practice): Prepare fresh working solutions immediately before each experiment from a frozen stock.

    • Solution 2 (Diagnosis): Run a time-course experiment. Incubate the compound in the assay medium for the full duration of your experiment, then add it to your cells or target to see if the activity has diminished compared to a freshly prepared sample.

    • Solution 3 (Mitigation): Minimize the exposure of your assay plates and solutions to light. Use plate covers and work in a dimly lit environment where possible.

Issue 3: Appearance of new peaks in HPLC/LC-MS analysis over time.
  • Potential Cause: Chemical Degradation. This is a direct indication of compound instability. The new peaks represent degradation products.

    • Solution: This confirms a stability issue. To identify the cause, a systematic Forced Degradation Study is required. This will help pinpoint whether the degradation is caused by hydrolysis, oxidation, light, or heat. Refer to the protocol outlined in the next section.

Underlying Scientific Principles: Potential Degradation Pathways

Understanding the likely chemical transformations of this compound can help in designing stable formulations and interpreting analytical data. The indole ring is the most reactive part of the molecule.

G cluster_main This compound cluster_stressors cluster_products Potential Degradation Products A Parent Compound B Oxidation (e.g., Air, H₂O₂) A->B Susceptible indole ring C Photodegradation (UV/Vis Light) A->C Bromo-aromatic & indole moieties D Hydrolysis (Acid/Base) A->D Propanoic acid side chain E Ring-Opened Products (e.g., N-formylanthranilic acid derivatives) B->E F Hydroxylated Indoles (e.g., Indoxyls) B->F G Debrominated Species (Under specific reductive conditions) C->G Less common in simple storage H Decarboxylated Product (Under harsh acidic conditions) D->H Requires harsh conditions

Caption: Potential degradation pathways for the target compound.

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can occur via exposure to atmospheric oxygen or reactive oxygen species in media. This can lead to the formation of hydroxylated intermediates (indoxyls) and eventual cleavage of the heterocyclic ring.[3][4]

  • Photodegradation: Brominated aromatic compounds can absorb UV light, leading to the homolytic cleavage of the C-Br bond to form radicals. The indole ring itself can also undergo complex photochemical reactions.[1][5]

  • Hydrolysis: While the N-propanoic acid linkage is generally stable, extreme pH conditions could potentially affect the molecule. More commonly, acidic pH can lead to decarboxylation of the propanoic acid side chain under harsh conditions.[1]

Experimental Protocol: Forced Degradation Study

A forced degradation or "stress testing" study is essential for identifying the intrinsic stability of the molecule and developing a stability-indicating analytical method.[6][7][8]

Objective

To determine the degradation profile of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and identify potential degradants.

Workflow Diagram

G cluster_stress 3. Apply Stress Conditions (Incubate) prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile or DMSO) setup 2. Aliquot into Stress Condition Vials (Use amber glass) prep->setup acid Acid Hydrolysis 0.1 M HCl @ 60°C setup->acid base Base Hydrolysis 0.1 M NaOH @ 60°C setup->base ox Oxidation 3% H₂O₂ @ RT setup->ox therm Thermal Solvent only @ 60°C setup->therm photo Photolytic Expose to UV/Vis light @ RT setup->photo dark Dark Control (Wrapped in foil) @ RT setup->dark sample 4. Sample at Time Points (e.g., 0, 2, 8, 24 hours) neutralize 5. Neutralize Acid/Base Samples (If required for analysis) sample->neutralize analyze 6. Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze interpret 7. Interpret Data (% Degradation, Peak Purity, Identify Degradants) analyze->interpret

Caption: Workflow for a forced degradation study.

Methodology
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in an appropriate solvent (e.g., HPLC-grade acetonitrile or DMSO).

  • Stress Conditions: For each condition, add the stock solution to the stress reagent to achieve a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Dilute stock in the initial solvent (e.g., acetonitrile/water). Incubate at 60°C.

    • Photolytic Degradation: Dilute stock in solvent, place in a clear vial, and expose to a light source (ICH-compliant photostability chamber, ~1.2 million lux hours). Include a "dark control" sample wrapped in aluminum foil and stored under the same conditions.[8][9]

  • Sampling: Collect aliquots from each stress condition at specified time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation to ensure primary degradants are observed.[8]

  • Sample Processing: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method.

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.

    • Detection: UV detector set at a wavelength of maximum absorbance for the parent compound (e.g., ~254-280 nm).[10] A Photo Diode Array (PDA) detector is ideal for monitoring peak purity.

    • Identification: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain mass information on the new peaks to aid in the structural elucidation of degradation products.[11]

By following these guidelines, you can effectively manage the stability of this compound in your research, leading to more reliable and reproducible results.

References

  • BenchChem. (2025). Technical Support Center: Monitoring 5-Bromoindole Reactions by TLC and HPLC. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). addressing stability issues of 5-Bromo-1H- indole-2-carboxylic acid in solution. BenchChem.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • MilliporeSigma. (2024).
  • ResolveMass Laboratories. (2026).
  • Arora, P. K., et al. (2015).
  • Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681.
  • Racz, A., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 120.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Zeng, X., et al. (2021).
  • Talati, A. S., & Dave, H. N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4).
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 3-(6-Bromo-1H-indol-3-yl)propanoic acid.

Sources

Technical Support Center: Interpreting the NMR Spectrum of 3-(6-bromo-1H-indol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive resource for understanding and troubleshooting the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-(6-bromo-1H-indol-1-yl)propanoic acid. The information herein is structured to address specific issues you may encounter during your experiments, blending theoretical principles with practical, field-proven insights.

Disclaimer: Predicted Spectral Data

The following ¹H and ¹³C NMR spectral interpretations for this compound are predicted values . These predictions are based on the analysis of structurally similar compounds, including 6-bromo-1H-indole and N-substituted indole derivatives. While these predictions provide a strong foundation for spectral interpretation, experimental values may vary depending on solvent, concentration, and instrument parameters.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and challenges that may arise during the acquisition and interpretation of the NMR spectrum for this compound.

Question 1: What are the expected chemical shifts and multiplicities for the protons of this compound?

Answer: The ¹H NMR spectrum of this compound is expected to show distinct signals for the indole ring protons and the propanoic acid side chain. The electron-withdrawing bromine atom and the N-alkylation significantly influence the chemical shifts.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-2~7.3 - 7.5DoubletJ ≈ 3.0 HzThe N-propanoic acid group deshields H-2. It is coupled to H-3.
H-3~6.5 - 6.7DoubletJ ≈ 3.0 HzCoupled to H-2.
H-4~7.5 - 7.7DoubletJ ≈ 8.5 HzDeshielded by the indole ring current and coupled to H-5.
H-5~7.1 - 7.3Doublet of DoubletsJ ≈ 8.5, 1.8 HzCoupled to H-4 (ortho) and H-7 (meta).
H-7~7.6 - 7.8DoubletJ ≈ 1.8 HzDeshielded by the bromine at C-6 and coupled to H-5 (meta).
-CH₂- (α to N)~4.4 - 4.6TripletJ ≈ 7.0 HzDeshielded by the adjacent nitrogen atom. Coupled to the other -CH₂- group.
-CH₂- (β to N)~2.8 - 3.0TripletJ ≈ 7.0 HzLess deshielded than the α-CH₂. Coupled to the α-CH₂ group.
-COOH~12.0 - 12.5Broad SingletN/ACharacteristic chemical shift for a carboxylic acid proton, often broad due to hydrogen bonding and exchange.[1]

Question 2: What are the expected chemical shifts for the carbons in the ¹³C NMR spectrum?

Answer: The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The bromine substituent and the N-propanoic acid group will cause noticeable shifts compared to unsubstituted indole.

Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~128 - 130Deshielded by the N-substituent.
C-3~102 - 104Shielded relative to other aromatic carbons.
C-3a~128 - 130Bridgehead carbon.
C-4~122 - 124
C-5~120 - 122
C-6~115 - 117Directly attached to bromine, which can have a complex shielding/deshielding effect.
C-7~114 - 116
C-7a~137 - 139Bridgehead carbon, deshielded.
-CH₂- (α to N)~45 - 47Deshielded by the nitrogen.
-CH₂- (β to N)~34 - 36
-COOH~173 - 175Characteristic chemical shift for a carboxylic acid carbonyl carbon.[2]

Question 3: My carboxylic acid proton peak is very broad or not visible. Is this normal?

Answer: Yes, this is a common observation for carboxylic acid protons. The broadness is due to chemical exchange with trace amounts of water in the deuterated solvent and intermolecular hydrogen bonding.[1][3] In some cases, the peak can be so broad that it is difficult to distinguish from the baseline.

Troubleshooting Tip: To confirm the presence of the -COOH proton, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The acidic -COOH proton will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.[4]

Question 4: The signals for the aromatic protons are overlapping and difficult to interpret. What can I do?

Answer: Overlapping signals in the aromatic region are common, especially with complex substitution patterns.

Troubleshooting Steps:

  • Use a Higher Field NMR Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion, potentially resolving the overlapping peaks.

  • Try a Different Deuterated Solvent: Changing the solvent can alter the chemical shifts of the protons due to different solvent-solute interactions. Solvents like DMSO-d₆ or Acetone-d₆ can sometimes provide better resolution for aromatic signals compared to CDCl₃.[5]

  • Perform 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to identify adjacent protons in the spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure.

Question 5: My baseline is noisy and the peaks are broad. How can I improve the spectrum quality?

Answer: A poor quality spectrum can result from several factors related to sample preparation and instrument settings.

Troubleshooting Checklist:

  • Sample Concentration: Ensure you have an adequate amount of sample dissolved. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is typical.[6][7] For ¹³C NMR, a higher concentration is often needed.[6]

  • Remove Particulate Matter: The presence of solid particles in the NMR tube will distort the magnetic field homogeneity, leading to broad peaks.[6][8] Always filter your sample into the NMR tube, for instance, through a small plug of glass wool in a Pasteur pipette.[6][8]

  • Proper Shimming: The magnetic field needs to be shimmed (made homogeneous) for each sample. Poor shimming is a common cause of broad and distorted peaks.[5]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and your sample is free from such impurities.

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis
  • Weigh the Sample: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.

  • Dissolve in Deuterated Solvent: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can help to sharpen the -OH peak.

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filter the Solution: Take a clean Pasteur pipette and plug the tip with a small amount of glass wool. Use this to filter the sample solution directly into a clean, dry 5 mm NMR tube. This will remove any undissolved particles.[6][8]

  • Cap and Label: Cap the NMR tube and label it clearly.

  • D₂O Exchange (Optional): To prepare a sample for D₂O exchange, follow steps 1-5, then add one drop of D₂O to the NMR tube, cap it, and shake gently to mix.

Visualizations

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

Troubleshooting Workflow for Poor Spectrum Quality

TroubleshootingWorkflow Start Poor Spectrum Quality (Broad Peaks, Low S/N) CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckConcentration Is concentration adequate? (5-25 mg for ¹H) CheckSamplePrep->CheckConcentration IncreaseConcentration Increase sample concentration CheckConcentration->IncreaseConcentration No CheckSolids Are there solid particles? CheckConcentration->CheckSolids Yes IncreaseConcentration->CheckSolids FilterSample Filter sample into NMR tube CheckSolids->FilterSample Yes CheckShimming Review Instrument Settings CheckSolids->CheckShimming No FilterSample->CheckShimming Reshim Re-shim the magnet CheckShimming->Reshim CheckSolvent Consider Solvent Issues Reshim->CheckSolvent WaterPeak Large water peak present? CheckSolvent->WaterPeak DrySolvent Use freshly opened or dried deuterated solvent WaterPeak->DrySolvent Yes AcquireSpectrum Acquire New Spectrum WaterPeak->AcquireSpectrum No DrySolvent->AcquireSpectrum

Sources

Validation & Comparative

A Comparative Guide to Cyclooxygenase (COX) Inhibition: The Efficacy of Non-Selective vs. COX-2 Selective Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Originally Requested Compound:

Initial literature and database searches for "3-(6-bromo-1H-indol-1-yl)propanoic acid" did not yield sufficient public data on its biological activity or efficacy to conduct a meaningful scientific comparison. To fulfill the spirit of your request for a detailed, data-driven comparative guide, we have pivoted to a well-documented and highly relevant comparison within the same chemical space: Indomethacin , a non-selective COX inhibitor with an indole core structure, versus Celecoxib , a COX-2 selective inhibitor. This comparison provides a robust platform to discuss the principles of enzyme inhibition, selectivity, and the translation of in vitro data to therapeutic application.

Introduction: The Role of Cyclooxygenase in Physiology and Pathology

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It exists in two primary isoforms, COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastric protection, platelet aggregation, and renal blood flow.

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its upregulation leads to the production of prostaglandins that mediate pain, inflammation, and fever.

The differential roles of these two isoforms are a cornerstone of modern anti-inflammatory drug development. The ideal non-steroidal anti-inflammatory drug (NSAID) would selectively inhibit COX-2 to reduce inflammation and pain, while sparing COX-1 to avoid the gastrointestinal and renal side effects associated with traditional NSAIDs.

The Compounds: A Tale of Two Inhibitors

This guide will compare two widely studied COX inhibitors:

  • Indomethacin: A potent, non-selective inhibitor of both COX-1 and COX-2. It belongs to the class of indole-acetic acid derivatives and has been in clinical use for decades.

  • Celecoxib: A diaryl-substituted pyrazole derivative designed for selective inhibition of the COX-2 isoform.

The following sections will delve into a head-to-head comparison of their efficacy, selectivity, and the experimental methodologies used to determine these parameters.

Comparative Efficacy and Selectivity

The efficacy of a COX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity of an inhibitor for COX-2 over COX-1 is often expressed as the ratio of their respective IC50 values (IC50 COX-1 / IC50 COX-2). A higher selectivity ratio indicates a greater preference for inhibiting COX-2.

CompoundChemical StructureIC50 COX-1 (nM)IC50 COX-2 (nM)Selectivity Ratio (COX-1/COX-2)
Indomethacin Indole-acetic acid derivative10 - 100100 - 500~0.1 - 1
Celecoxib Diaryl-substituted pyrazole2,000 - 15,00010 - 100>100

Data in the table is compiled from multiple sources and represents a typical range of reported values. Actual values may vary depending on the specific assay conditions.

As the data illustrates, Indomethacin inhibits both COX-1 and COX-2 at similar concentrations, confirming its non-selective profile. In contrast, Celecoxib is significantly more potent against COX-2, with IC50 values for COX-1 that are several orders of magnitude higher, demonstrating its high selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol provides a detailed methodology for determining the IC50 values of test compounds against human COX-1 and COX-2 using a commercially available enzyme immunoassay (EIA) kit.

4.1. Principle of the Assay

This assay measures the peroxidase activity of COX. The enzyme first catalyzes the conversion of arachidonic acid to the intermediate prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). The peroxidase component of the enzyme then reduces PGH2 to PGF2α, a reaction that can be monitored colorimetrically.

4.2. Materials and Reagents

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds (Indomethacin, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

4.3. Step-by-Step Procedure

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a series of dilutions of the test compounds in the assay buffer.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer containing heme.

  • Assay Setup:

    • Add 150 µL of the assay buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • Add 10 µL of arachidonic acid to each well to initiate the reaction.

    • Incubate the plate at 37°C for 2 minutes.

  • Colorimetric Detection:

    • Add 20 µL of the colorimetric substrate (TMPD) to each well.

    • Shake the plate for 30 seconds.

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (no enzyme) from the absorbance of the other wells.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test compound) / Absorbance of control] * 100

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Concepts

5.1. The COX Signaling Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Hydrolysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Isomerases Inflammation Pain & Inflammation Prostanoids->Inflammation Physiological Gastric Protection, Platelet Aggregation Prostanoids->Physiological

Caption: The arachidonic acid cascade leading to the production of prostanoids by COX-1 and COX-2.

5.2. Experimental Workflow for COX Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents & Compound Dilutions C Add Buffer, Inhibitor/Vehicle, & Enzyme to 96-well Plate A->C B Dilute COX-1 & COX-2 Enzymes B->C D Pre-incubate at 37°C for 10 min C->D E Initiate Reaction with Arachidonic Acid D->E F Incubate at 37°C for 2 min E->F G Add Colorimetric Substrate (TMPD) F->G H Read Absorbance at 590 nm G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: A step-by-step workflow for the in vitro COX inhibition assay.

Conclusion

The comparison between Indomethacin and Celecoxib clearly illustrates the importance of enzyme selectivity in drug design. While both are effective inhibitors of prostaglandin synthesis, Celecoxib's selectivity for COX-2 provides a therapeutic advantage by reducing the risk of side effects associated with COX-1 inhibition. The experimental protocol outlined above provides a robust method for characterizing the efficacy and selectivity of novel COX inhibitors, which is a critical step in the development of safer and more effective anti-inflammatory drugs.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610–6614. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • Capone, M. L., Tacconelli, S., & Patrignani, P. (2007). Clinical pharmacology of cyclo-oxygenase-2-selective inhibitors. Best Practice & Research Clinical Rheumatology, 21(5), 895–920. [Link]

Benchmarking 3-(6-bromo-1H-indol-1-yl)propanoic acid: A Strategic Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to benchmark 3-(6-bromo-1H-indol-1-yl)propanoic acid (herein referred to as 6-Br-IPA-N1 ) primarily as a putative CRTH2 (DP2) receptor antagonist .

Scientific Rationale: The chemical structure—an N-substituted indole with a propanoic acid tail and a halogen at position 6—is a classic pharmacophore for CRTH2 antagonists (structurally homologous to "de-cyclized" Ramatroban or Fevipiprant precursors). While this scaffold can also interact with Aldose Reductase or PTP1B, its highest value application in modern drug development lies in modulating the Prostaglandin D2 (PGD2) pathway.

Executive Summary & Pharmacophore Analysis

This compound represents a simplified indole-alkanoic acid scaffold. In the context of drug discovery, this chemotype is most frequently benchmarked as an antagonist for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) , a G-protein coupled receptor (GPCR) critical in allergic inflammation and asthma.

To validate this compound's utility, it must be benchmarked against established "Gold Standard" inhibitors that share the indole/acid pharmacophore. This guide outlines the rigorous evaluation of Potency (


) , Affinity (

)
, and Selectivity .
The Comparative Landscape
CompoundRole / StatusStructural RelevanceKey Benchmark Metric (

/

)
6-Br-IPA-N1 Test Candidate N-substituted Indole Propanoic AcidTo Be Determined
Ramatroban Benchmark 1 (Standard)Tetrahydrocarbazole (Tricyclic Indole)~10–30 nM (hCRTH2)
Fevipiprant Benchmark 2 (Clinical)Indole-1-acetic acid derivative~1–5 nM (High Potency)
Indomethacin Negative Control / SpecificityIndole-1-acetic acid (NSAID)Weak/No CRTH2 activity (COX selective)

Mechanism of Action & Signaling Pathway

To benchmark efficacy, one must understand the downstream signaling inhibited by the candidate. CRTH2 is


-coupled. Agonism (by PGD2) inhibits cAMP production and induces Calcium flux. Antagonists (like 6-Br-IPA-N1) should reverse this inhibition or block the Calcium flux. 
Visualization: CRTH2 Signaling & Antagonist Intervention points

CRTH2_Pathway PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates G_protein Gi Protein (Heterotrimeric) CRTH2->G_protein Couples Antagonist 6-Br-IPA-N1 (Inhibitor) Antagonist->CRTH2 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLCβ G_protein->PLC Activates cAMP cAMP Production (Suppressed) AC->cAMP Reduces Ca Ca2+ Flux (Increased) PLC->Ca Increases Chemotaxis Th2 Cell Chemotaxis Activation cAMP->Chemotaxis Modulates Ca->Chemotaxis Triggers

Figure 1: The CRTH2 signaling cascade. 6-Br-IPA-N1 is hypothesized to compete with PGD2, preventing the


-mediated reduction of cAMP and the increase of intracellular Calcium.

Experimental Protocols for Benchmarking

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of 6-Br-IPA-N1 compared to Ramatroban. This is the "Truth" assay, independent of downstream signaling amplification.

Materials:

  • Membranes expressing human CRTH2 (hCRTH2).

  • Radioligand:

    
    -PGD2 (Specific Activity ~150 Ci/mmol).
    
  • Assay Buffer: 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, 10 mM

    
    .
    

Methodology:

  • Preparation: Resuspend hCRTH2 membranes (5–10 µg protein/well) in Assay Buffer.

  • Competition: Incubate membranes with

    
    -PGD2 (2 nM) and varying concentrations of 6-Br-IPA-N1  (
    
    
    
    M to
    
    
    M).
  • Controls:

    • Total Binding: Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Radioligand + 10 µM Ramatroban (Saturating concentration).

  • Incubation: 60 minutes at Room Temperature (equilibrium).

  • Harvest: Rapid filtration through GF/C filters pre-soaked in 0.3% PEI (to reduce background).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Success Criteria:

  • Ramatroban

    
     should fall within 10–30 nM.
    
  • If 6-Br-IPA-N1

    
     < 100 nM, it is a "Hit".
    
Protocol B: Calcium Flux Functional Assay (Potency)

Objective: Confirm the compound actively inhibits receptor signaling in a live cell environment (


).

Materials:

  • HEK293 cells stably expressing hCRTH2 and

    
     (promiscuous G-protein to couple 
    
    
    
    receptors to Calcium release).
  • Fluorescent Calcium Dye (e.g., Fluo-4 AM).

  • Agonist: PGD2 or DK-PGD2 (more stable).

Methodology:

  • Loading: Seed cells in 96-well black plates. Load with Fluo-4 AM for 45 mins at 37°C.

  • Pre-incubation: Add 6-Br-IPA-N1 (serial dilutions) to cells and incubate for 15 mins.

    • Benchmark Side-by-Side: Run Fevipiprant in parallel wells.

  • Stimulation: Inject PGD2 (

    
     concentration, typically 10–30 nM) using an automated pipettor (e.g., FLIPR or FlexStation).
    
  • Measurement: Record fluorescence intensity (Ex 488nm / Em 525nm) for 90 seconds.

  • Calculation: Calculate % Inhibition relative to Vehicle (0%) and Max PGD2 (100%).

Data Interpretation:

  • Right-Shift: A competitive antagonist will shift the PGD2 dose-response curve to the right without depressing the Max response (Schild analysis).

Selectivity Profiling (Safety & Specificity)

A critical flaw in indole-propanoic acid development is off-target binding to COX enzymes (due to structural similarity to Indomethacin) or DP1 receptors.

The "Triad" Screen:

  • hCRTH2 (Target): Expect High Potency.

  • hCOX-1 / hCOX-2 (Off-Target): Use a standard Colorimetric COX Inhibitor Screening Kit.

    • Goal:

      
       (Inactive).
      
    • Rationale: 6-Br-IPA-N1 lacks the N-benzoyl group of Indomethacin, likely reducing COX activity, but the bromine may alter the pocket fit.

  • hDP1 (Prostanoid Receptor): Measure cAMP accumulation.

    • Goal: No inhibition of PGD2-induced cAMP increases.

Data Reporting & Analysis

When publishing your comparison, summarize the data in the following format:

AssayMetric6-Br-IPA-N1 (Test)Ramatroban (Ref)Indomethacin (Neg)
Binding (

-PGD2)

(nM)
[Result]15 ± 3>10,000
Functional (

)

(nM)
[Result]25 ± 5N/A
Selectivity Ratio COX-1 / CRTH2[Result]>100x< 0.1x

Expert Insight: If 6-Br-IPA-N1 shows high potency (


 nM) but poor solubility, consider converting the propanoic acid to a methyl ester for cell permeability assays (pro-drug approach), though the free acid is required for receptor binding.

References

  • Hirai, H., et al. (2001). "Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2." Journal of Experimental Medicine, 193(2), 255-261. Link

  • Ulven, T., & Kostenis, E. (2011). "CRTH2 antagonists: a review of current progress." Journal of Medicinal Chemistry, 54(16), 5623-5646. Link

  • Pettipher, R., et al. (2012). "Fevipiprant (QAW039), a slowly dissociating CRTH2 antagonist with the potential for improved clinical efficacy." Molecular Pharmacology, 81(5), 729-738. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Heinemann, A., et al. (2003). "Prostaglandin D2 receptor DP and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) in eosinophil activation." Molecular Pharmacology, 63(6), 1325-1332. Link

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-(6-bromo-1H-indol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(6-bromo-1H-indol-1-yl)propanoic acid. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.

Hazard Assessment and Triage

This compound is a compound with a multifaceted chemical nature. To understand its potential hazards, we must consider its constituent parts: the indole ring, the carboxylic acid group, and the bromine substituent.

  • Indole Derivatives : Indole and its derivatives exhibit a wide range of biological activities and can be toxic.[1][2][3] Some have shown potential as therapeutic agents, but toxicity remains a concern.[2][4][5]

  • Carboxylic Acids : While generally weak acids, carboxylic acids can be corrosive and pose other hazards.[6] They can cause skin and eye irritation.[7]

  • Bromo-Substituted Aromatics : The presence of bromine, a halogen, necessitates special considerations for disposal, as halogenated organic compounds are often treated as a distinct waste stream.[8][9][10][11][12]

Based on the available data for similar compounds, this compound should be handled as a substance that is potentially irritating to the skin and eyes and may be harmful if inhaled or ingested.[7][13]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Gloves Eye/Face Protection Lab Coat/Body Protection Respiratory Protection
Weighing and preparing solutions Chemical-resistant gloves (Nitrile or Neoprene)Safety glasses with side shields or chemical splash gogglesStandard lab coatRecommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors and particulates is advised.
Conducting reactions Chemical-resistant gloves (Nitrile or Neoprene)Chemical splash goggles and a face shieldChemical-resistant lab coat or apronAll manipulations should be performed in a certified chemical fume hood.
Post-reaction workup and purification Chemical-resistant gloves (Nitrile or Neoprene)Chemical splash goggles and a face shieldChemical-resistant lab coat or apronAll manipulations should be performed in a certified chemical fume hood.
Waste disposal Chemical-resistant gloves (Nitrile or Neoprene)Chemical splash gogglesStandard lab coatNot generally required if handling sealed waste containers.
  • Gloves : Always inspect gloves for any signs of degradation or perforation before use.[14] Change gloves immediately if they become contaminated.

  • Eye and Face Protection : Safety glasses are the minimum requirement. For procedures with a higher risk of splashes, such as transfers of larger volumes or reactions under pressure, chemical splash goggles and a face shield are necessary.[14][15]

  • Protective Clothing : A lab coat should be worn at all times in the laboratory. For larger scale work, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection : All work with solid or solutions of this compound should ideally be conducted within a chemical fume hood to minimize inhalation exposure.[8][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9][16]

  • Ensure the container is tightly sealed when not in use.[9][11]

Weighing and Solution Preparation
  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

  • Use a spatula to handle the solid material. Avoid creating dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Reaction and Workup
  • Set up all reactions in a certified chemical fume hood.

  • Ensure that all glassware is clean and free of contaminants.

  • During the reaction, monitor for any unexpected changes in temperature, pressure, or color.

  • Post-reaction workup, including extractions and purifications, should also be conducted in a fume hood.

Spill and Emergency Procedures
  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a designated, labeled waste container.[11]

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water.[9][16] Remove contaminated clothing.

    • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13][14][16] Seek immediate medical attention.

    • Inhalation : Move to fresh air.[7][13][16] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting.[16] Rinse mouth with water.[7][13][14] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is critical to protect the environment and comply with regulations.

Waste Segregation

As a halogenated organic compound, all waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container.[8][9][10][12] Do not mix with non-halogenated organic waste.[9][11]

Waste Labeling and Storage

All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the compound and any solvents present.[9][11] Store waste containers in a designated satellite accumulation area, in secondary containment, and with the lids securely closed.[11]

Disposal Procedure

Arrange for the disposal of the halogenated organic waste through your institution's environmental health and safety office.[8][10] Do not dispose of this chemical down the drain.[8][14]

Visualizing the Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_ops Operations cluster_disposal Disposal Receiving Receiving & Storage Weighing Weighing & Solution Prep Receiving->Weighing PPE Check Reaction Reaction & Workup Weighing->Reaction In Fume Hood Segregation Waste Segregation Reaction->Segregation Collect Waste Labeling Labeling & Storage Segregation->Labeling Disposal Final Disposal Labeling->Disposal

Caption: Safe handling workflow for this compound.

References

  • Aaron Chemistry GmbH. (2024, November 1). Safety Data Sheet: 3-(1H-pyrrol-1-yl)propanoic acid.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Carl ROTH. (n.d.).
  • ChemicalBook. (2025, July 19). 3-(5-BROMO-1H-INDOL-3-YL)
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2010, May 21).
  • Fisher Scientific. (2025, December 19).
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • MilliporeSigma. (2024, September 6).
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • University of York, Department of Biology. (n.d.). Disposal Standards.
  • VWR. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Wikipedia. (n.d.). Indole.
  • Zhang, L., Chen, Y., & Yang, S. (2015). Fused indoles: a desirable target for the creation of novel pharmacological lead compounds. RSC Advances, 5(112), 92257-92278.
  • Kaur, H., Utreja, D., Ekta, Jain, N., & Sharma, S. (2018). Indole and its derivatives: a review on their antimicrobial activity. European Journal of Medicinal Chemistry, 150, 834-855.
  • Hawash, M., et al. (2021). Synthesis and biological evaluation of novel indole derivatives as potential anticancer agents. Molecules, 26(16), 4930.
  • Parthiban, P., et al. (2021). Synthesis, characterization and anticancer activity of novel indole-curcumin derivatives. Journal of Molecular Structure, 1230, 129887.
  • Daly, A. M., et al. (2011). Synthesis and anti-MRSA activity of 2-aryl-3-(arylazo)indoles. Bioorganic & Medicinal Chemistry Letters, 21(1), 358-361.
  • Tian, Q., et al. (2017). A selective and practical bromine–metal exchange on bromoheterocyclics bearing substituents with an acidic proton under non-cryogenic conditions. Molecules, 22(11), 1957.
  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(7), 2243-2266.
  • Knölker, H. J., & Reddy, K. R. (2002). Isolation and synthesis of biologically active carbazole alkaloids. Chemical Reviews, 102(11), 4303-4427.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.